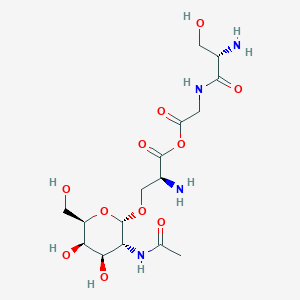
去甲氟美托龙
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethyl Fluorometholone is a derivative of Fluorometholone . Fluorometholone is an ophthalmic corticosteroid used for the relief of inflammation located in both the palpebral and bulbar conjunctiva, the cornea, and the anterior segment of the globe of the eye .
Molecular Structure Analysis
The molecular structure of Desmethyl Fluorometholone can be found in databases like PubChem . The molecular formula is C21H27FO4 .科学研究应用
1. 水溶性眼药水制剂的开发 去甲氟美托龙已被用于开发水溶性眼药水制剂。这是通过使用固体分散技术制备氟美托龙的聚合物胶束实现的。该制剂的开发旨在提高药物的水溶性,药物的水溶性通常很低,会导致制备困难和给药不便 .
眼部药物递送中的应用
去甲氟美托龙的水溶性眼药水制剂在眼部药物递送方面具有潜在的应用前景。使用 Soluplus® 通过固体分散技术制备的聚合物胶束可以成为眼部递送水溶性差的去甲氟美托龙的潜在纳米药物 .
与其他药物的同时定量
已开发出一种灵敏的 RP-HPLC 方法,用于同时定量去甲氟美托龙和盐酸四氢唑啉。该方法快速、准确、可重复、生态可接受且灵敏 .
在二元眼用制剂中的应用
上述 RP-HPLC 方法可用于对纯形式和二元眼用制剂中去甲氟美托龙进行经济分析。这对质量控制实验室很有用 .
眼压反应研究
研究表明,去甲氟美托龙可能在某些患者(尤其是儿童)中显着诱导剂量依赖性眼压反应。这引发了人们对其作为手术后抗炎治疗的安全性的担忧 .
在抗炎治疗中的应用
作用机制
Target of Action
Desmethyl Fluorometholone, a derivative of Fluorometholone, is a synthetic glucocorticoid . Glucocorticoids are a class of corticosteroids that bind to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary targets of Desmethyl Fluorometholone are these glucocorticoid receptors .
Mode of Action
Desmethyl Fluorometholone, like other glucocorticoids, works by binding to the glucocorticoid receptor, leading to changes in gene transcription . This binding inhibits the inflammatory response to a variety of inciting agents and probably delays or slows healing . They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation .
Biochemical Pathways
Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Pharmacokinetics
It is known that glucocorticoids like fluorometholone are usually administered as eye drops for the treatment of allergic and inflammatory conditions of the eye
Result of Action
The molecular and cellular effects of Desmethyl Fluorometholone’s action are primarily anti-inflammatory. It inhibits the inflammatory response, reducing edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation associated with inflammation . In the context of ocular application, Fluorometholone has been found to modulate the gene expression of ocular surface mucins .
生化分析
Biochemical Properties
Desmethyl Fluorometholone acts as a glucocorticoid, interacting with various enzymes, proteins, and other biomolecules involved in inflammatory responses. It primarily binds to glucocorticoid receptors, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines . This interaction helps reduce inflammation and immune responses in ocular tissues.
Cellular Effects
Desmethyl Fluorometholone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit high glucose-induced cellular senescence in human retinal endothelial cells by suppressing the expression of inflammatory factors such as tumor necrosis factor-α, interleukin-6, and interleukin-8 . Additionally, it modulates the activity of the p53/p21 and retinoblastoma signaling pathways, thereby reducing cellular senescence and promoting cell survival .
Molecular Mechanism
. These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory eicosanoids. By reducing the production of these eicosanoids, Desmethyl Fluorometholone effectively diminishes inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Fluorometholone have been observed to change over time. Long-term use of glucocorticoids like Desmethyl Fluorometholone may lead to increased risks of cataracts and glaucoma . Additionally, its stability and degradation in vitro and in vivo studies have shown that prolonged exposure can result in reduced efficacy and potential adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of Desmethyl Fluorometholone vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and immune responses without significant adverse effects. At higher doses, it may cause toxic effects, including increased risks of cataracts, glaucoma, and other ocular complications . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
Desmethyl Fluorometholone is involved in metabolic pathways related to glucocorticoid metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
Within cells and tissues, Desmethyl Fluorometholone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its anti-inflammatory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
Desmethyl Fluorometholone is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . In the nucleus, it binds to glucocorticoid receptors, modulating gene expression and cellular responses to inflammation .
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWCKMREBLJGE-BPSSIEEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
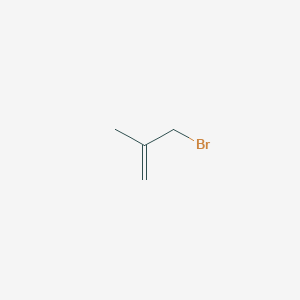

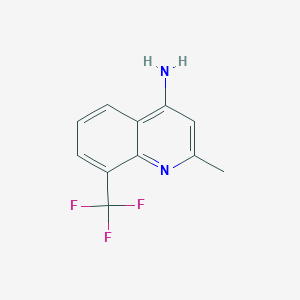
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

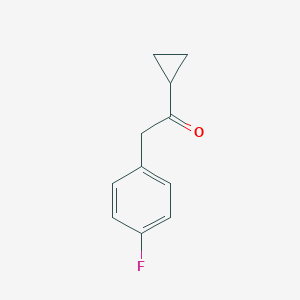
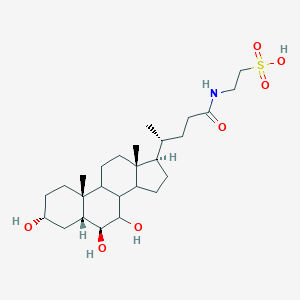
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)




